molecular formula C26H26N2O6S B11193489 ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11193489
M. Wt: 494.6 g/mol
InChI Key: PBJFPYDQXZGLSD-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the pyrimidine and thiazine family. This compound is characterized by its unique structure, which includes a pyrimido[2,1-b][1,3]thiazine core, substituted with various functional groups such as phenyl, trimethoxyphenyl, and ethyl carboxylate. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 2-aminothiophenol and ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated systems, and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups .

Scientific Research Applications

Ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism of action of ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of chemical and biological properties it exhibits.

Properties

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H26N2O6S/c1-6-34-25(30)21-15(2)27-26-28(22(21)16-10-8-7-9-11-16)20(29)14-19(35-26)17-12-13-18(31-3)24(33-5)23(17)32-4/h7-14,22H,6H2,1-5H3

InChI Key

PBJFPYDQXZGLSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C=C(S2)C4=C(C(=C(C=C4)OC)OC)OC)C

Origin of Product

United States

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